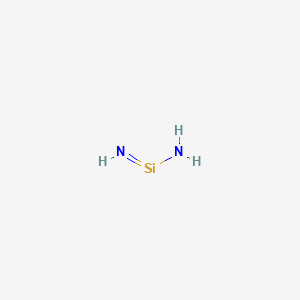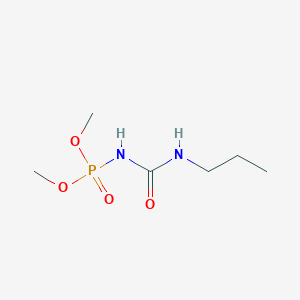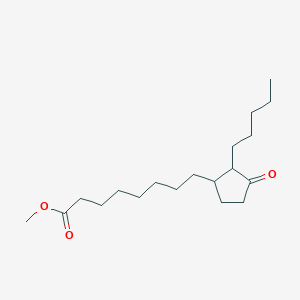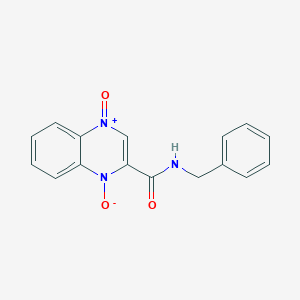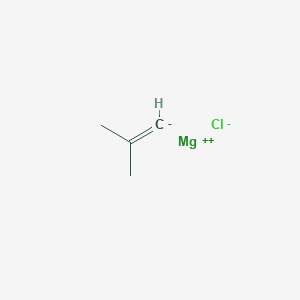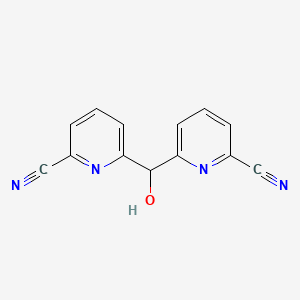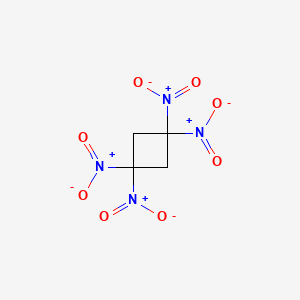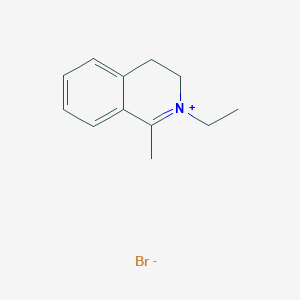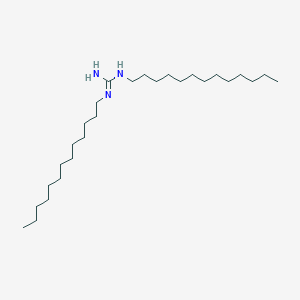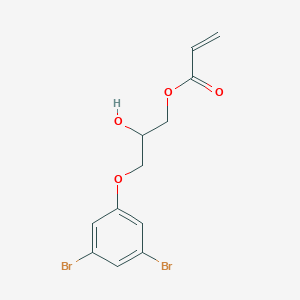
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate is an organic compound characterized by the presence of a dibromophenoxy group attached to a hydroxypropyl prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions, forming 3,5-dibromophenol.
Etherification: 3,5-dibromophenol is then reacted with epichlorohydrin under basic conditions to form 3-(3,5-dibromophenoxy)-2-hydroxypropyl chloride.
Esterification: The final step involves the esterification of 3-(3,5-dibromophenoxy)-2-hydroxypropyl chloride with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-dibromophenoxy)-2-oxopropyl prop-2-enoate.
Reduction: Formation of 3-(3,5-dibromophenoxy)-2-hydroxypropyl propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate involves its interaction with specific molecular targets. The dibromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxypropyl prop-2-enoate moiety can undergo metabolic transformations, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dichlorophenoxy)-2-hydroxypropyl prop-2-enoate: Similar structure but with chlorine atoms instead of bromine.
3-(3,5-Difluorophenoxy)-2-hydroxypropyl prop-2-enoate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate is unique due to the presence of bromine atoms, which can impart different chemical and biological properties compared to its chloro and fluoro analogs. The bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
113841-12-6 |
|---|---|
Molecular Formula |
C12H12Br2O4 |
Molecular Weight |
380.03 g/mol |
IUPAC Name |
[3-(3,5-dibromophenoxy)-2-hydroxypropyl] prop-2-enoate |
InChI |
InChI=1S/C12H12Br2O4/c1-2-12(16)18-7-10(15)6-17-11-4-8(13)3-9(14)5-11/h2-5,10,15H,1,6-7H2 |
InChI Key |
DCYKZXLUZCTILX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(COC1=CC(=CC(=C1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


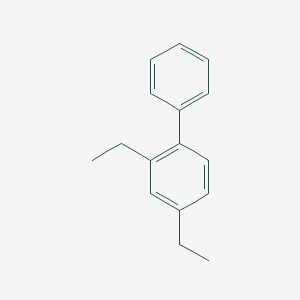
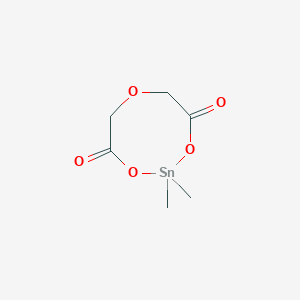
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
